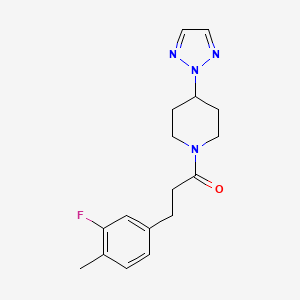
1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-3-(3-fluoro-4-methylphenyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-3-(3-fluoro-4-methylphenyl)propan-1-one is a complex organic compound featuring a triazole ring, a piperidine ring, and a fluorinated phenyl group
科学的研究の応用
This compound has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The triazole ring can interact with biological targets, making it useful in drug discovery.
Industry: Use in material science for the development of advanced materials with specific properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the triazole ring. One common method is the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring. The piperidine ring can be introduced through nucleophilic substitution reactions, and the fluorinated phenyl group can be added through electrophilic aromatic substitution.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The fluorinated phenyl group can be oxidized to introduce additional functional groups.
Reduction: The triazole ring can be reduced to form different derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions to introduce various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.
Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of hydroxyl groups or carboxylic acids on the phenyl ring.
Reduction: Formation of triazole derivatives with reduced nitrogen atoms.
Substitution: Introduction of various alkyl or aryl groups on the piperidine ring.
作用機序
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors in the body. The triazole ring can act as a hydrogen bond acceptor and donor, allowing it to bind to various biological targets. The fluorinated phenyl group can enhance the compound's binding affinity and selectivity.
類似化合物との比較
1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-3-(4-methylphenyl)propan-1-one: Similar structure but without the fluorine atom.
1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-3-(3-fluoro-4-methoxyphenyl)propan-1-one: Similar structure but with a methoxy group instead of a methyl group.
Uniqueness: The presence of the fluorine atom in the phenyl group of 1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-3-(3-fluoro-4-methylphenyl)propan-1-one enhances its binding affinity and selectivity compared to similar compounds without fluorine. This makes it a valuable candidate for drug development and other applications.
特性
IUPAC Name |
3-(3-fluoro-4-methylphenyl)-1-[4-(triazol-2-yl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O/c1-13-2-3-14(12-16(13)18)4-5-17(23)21-10-6-15(7-11-21)22-19-8-9-20-22/h2-3,8-9,12,15H,4-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSLOOIRWDVEGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)N2CCC(CC2)N3N=CC=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

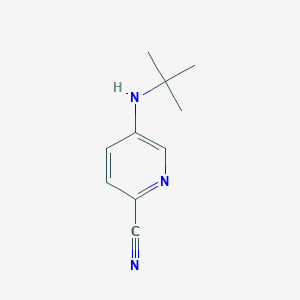
![3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-1-(4-chlorobenzoyl)thiourea](/img/structure/B2877513.png)
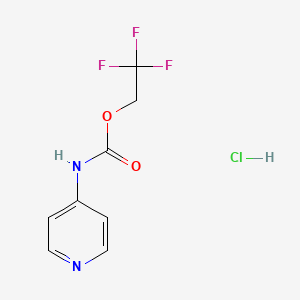

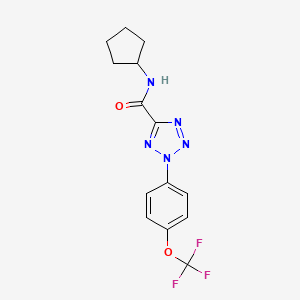
![1-Cyclohexyl-3-methyl-3-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}urea](/img/structure/B2877519.png)
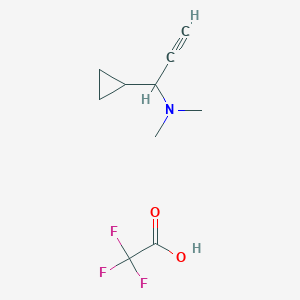

![2-(4-METHOXYPHENYL)-4-{[(3-METHYLPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE](/img/structure/B2877524.png)

![N-[1-(5-phenyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2877526.png)
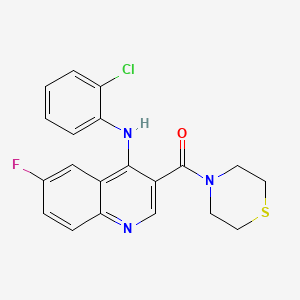
![N-(6-{[(4-chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)-N,N-dimethylamine](/img/structure/B2877530.png)
